n,n-Dichloro-l-leucine

Description

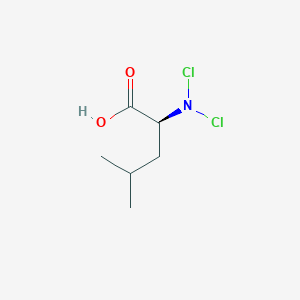

Structure

3D Structure

Properties

CAS No. |

59384-06-4 |

|---|---|

Molecular Formula |

C6H11Cl2NO2 |

Molecular Weight |

200.06 g/mol |

IUPAC Name |

(2S)-2-(dichloroamino)-4-methylpentanoic acid |

InChI |

InChI=1S/C6H11Cl2NO2/c1-4(2)3-5(6(10)11)9(7)8/h4-5H,3H2,1-2H3,(H,10,11)/t5-/m0/s1 |

InChI Key |

ZLCKTWDFXUKDRL-YFKPBYRVSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N(Cl)Cl |

Canonical SMILES |

CC(C)CC(C(=O)O)N(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization of N,n Dichloro L Leucine

Established Synthetic Routes for N,N-Dichlorinated Amino Acids

The creation of N,N-dichlorinated amino acids, including N,N-dichloro-L-leucine, primarily relies on the direct chlorination of the parent amino acid or its derivatives. This approach involves the substitution of the two hydrogen atoms on the primary amine group with chlorine atoms.

Direct Halogenation of L-Leucine Precursors

The direct halogenation of L-leucine to yield its N,N-dichloro derivative is a common synthetic strategy. nih.gov This process typically involves reacting L-leucine with a suitable chlorinating agent. Various reagents can be employed for this purpose, with the choice often depending on the desired reaction conditions and the specific form of the L-leucine precursor being used (e.g., the free amino acid or its ester). thieme-connect.de

Commonly used chlorinating agents include:

tert-Butyl hypochlorite (B82951) (t-BuOCl): This reagent has been successfully used for the N-chlorination of amino acid esters. thieme-connect.deresearchgate.net The reaction is often carried out in an anhydrous organic solvent like benzene. thieme-connect.de

N-Chlorosuccinimide (NCS): NCS is another effective reagent for the N-chlorination of amino acid esters. thieme-connect.de Careful control of the reaction conditions, such as the slow addition of NCS, is crucial to prevent the formation of the N,N-dichloro product when the mono-chloro derivative is desired. thieme-connect.de However, for the synthesis of this compound, adjustments to stoichiometry and reaction time would be made.

Dichlorine monoxide (Cl₂O): This reagent is known to react with primary amines to form N,N-dichloro derivatives. wiley.com

Chloramine-T: This versatile reagent, also known as N-chloro-p-toluenesulfonamide sodium salt, serves as a source of electrophilic chlorine and can be used for N-chlorination under various pH conditions. researchgate.netatamanchemicals.comresearchgate.net

A study by van Gelder and Bowers reported the successful synthesis and isolation of pure this compound, highlighting its increased lipophilicity compared to the parent L-leucine. nih.gov The synthesis and purification methods developed in their work are suggested to be applicable to other amino acids as well. nih.gov

Optimization of Reaction Conditions for Synthesis

The efficiency and selectivity of the N,N-dichlorination of L-leucine are highly dependent on the reaction conditions. Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly influence the reaction rate and the stability of the product. Anhydrous organic solvents are frequently used to prevent hydrolysis of the chlorinating agent and the product. thieme-connect.de

Temperature: Reactions are often conducted at low temperatures (e.g., 0°C) to control the reactivity of the chlorinating agent and minimize side reactions. thieme-connect.de

Stoichiometry of Reagents: The molar ratio of the L-leucine precursor to the chlorinating agent is a critical factor in determining the degree of chlorination. An excess of the chlorinating agent is typically required to achieve N,N-dichlorination.

pH: For chlorinating agents like Chloramine-T, the pH of the reaction medium can be adjusted to acidic, neutral, or basic conditions to optimize the reaction. atamanchemicals.comresearchgate.net

Light: N-chloroamines can be sensitive to light, so performing the reaction and subsequent workup in the absence of light is often recommended to prevent degradation of the product. thieme-connect.de

Table 1: Chlorinating Agents and Conditions for N-Chlorination of Amino Acid Derivatives

| Chlorinating Agent | Substrate | Solvent | Conditions | Reference |

|---|---|---|---|---|

| tert-Butyl hypochlorite | Amino acid esters | Benzene | Anhydrous | thieme-connect.de |

| N-Chlorosuccinimide | Amino acid esters | Diethyl ether | Slow addition, absence of light | thieme-connect.de |

| Dichlorine monoxide | Primary amines | CCl₄ | - | wiley.com |

| Chloramine-T | Various functional groups | Acetonitrile, Water | Acidic, neutral, or basic | researchgate.netresearchgate.net |

Approaches for Stereoselective Synthesis of this compound

Maintaining the stereochemical integrity of the chiral center at the alpha-carbon of L-leucine during the dichlorination process is paramount. Since the chlorination occurs at the nitrogen atom and does not directly involve the chiral carbon, the stereochemistry of L-leucine is generally retained. The primary focus of stereoselective synthesis in this context is to ensure that the L-configuration of the starting material is preserved in the final this compound product.

While the direct dichlorination of L-leucine itself is the most straightforward approach, other stereoselective methods developed for the synthesis of unnatural α-amino acids could potentially be adapted. For instance, methods involving chiral auxiliaries or photoredox catalysis have been employed for the stereoselective synthesis of various amino acid derivatives, though their specific application to this compound has not been extensively reported. rsc.orgchemrxiv.org The key is that the synthetic route must not involve any steps that could lead to racemization of the α-carbon.

Preparation of Modified this compound Forms for Research Applications

For specific research applications, it may be necessary to modify the structure of this compound to alter its physicochemical properties. One such important property is lipophilicity.

Synthesis for Enhanced Molecular Lipophilicity

This compound is inherently more lipophilic than its parent compound, L-leucine, due to the replacement of the polar N-H bonds with less polar N-Cl bonds. nih.gov This increased lipophilicity can be a desirable characteristic for certain biological studies, as it may enhance the molecule's ability to cross cell membranes.

A study on the conjugation of aliphatic amino acids, including leucine (B10760876), to N2-methyl-9-hydroxyellipticinium (NMHE) demonstrated that the resulting adducts exhibited higher lipophilicity directly correlated with the length of the amino acid's aliphatic chain. researchgate.net While this study did not involve N,N-dichlorination, it illustrates the principle of modifying amino acids to increase their lipophilic character. researchgate.net

Advanced Structural and Electronic Characterization of N,n Dichloro L Leucine

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental to determining the molecular structure of a compound by probing the interaction of electromagnetic radiation with its atoms and bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. For N,N-Dichloro-L-leucine, NMR would confirm the covalent structure and stereochemistry.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the different types of protons in the molecule. The presence of the electron-withdrawing NCl₂ group would cause a significant downfield shift for the α-proton (H-2) compared to native L-leucine. The chemical shifts for the protons on the isobutyl side chain would be less affected.

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum would reveal the carbon framework. The C-1 (carboxyl) and C-2 (α-carbon) signals would be most affected by the N-dichloro substitution. The α-carbon signal is expected to shift downfield due to the inductive effect of the two chlorine atoms. nih.gov

Expected NMR Data for this compound: While direct experimental data is scarce, predicted chemical shifts can be estimated based on the structure and data from similar compounds like chloroethane (B1197429) and 1-chloropropane. docbrown.infodocbrown.info

| Atom | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (ppm) |

| H/C-1 (COOH) | ~10-13 (broad s) | Singlet | ~175-180 |

| H/C-2 (α-CH) | ~4.0-4.5 | Doublet | ~60-65 |

| H/C-3 (β-CH₂) | ~1.8-2.0 | Multiplet | ~40-45 |

| H/C-4 (γ-CH) | ~1.6-1.8 | Multiplet | ~24-28 |

| H/C-5 (δ-CH₃) | ~0.9-1.0 | Doublet | ~21-23 |

| H/C-6 (δ'-CH₃) | ~0.9-1.0 | Doublet | ~21-23 |

Note: These are estimated values. Actual spectra may vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band for the carbonyl (C=O) stretch of the carboxylic acid group. A key diagnostic feature would be the N-Cl stretching vibrations, which are not present in the parent amino acid. Studies on N-chloroarylsulphonamides show that N-Cl stretching frequencies typically appear in the range of 950-927 cm⁻¹. researchgate.net The broad O-H stretch of the carboxylic acid dimer would also be prominent.

Raman Spectroscopy: Raman spectroscopy provides complementary information. mt.com While the polar C=O and O-H groups would show weak signals, the less polar parts of the molecule, such as the C-C backbone and the N-Cl bonds, are expected to be more Raman active. The N-Cl symmetric and asymmetric stretches would be valuable for confirming the presence of the dichloroamino group. researchgate.netuc.edu

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | Weak | Strong (IR) |

| C-H (Aliphatic) | Stretching | 2870-2960 | 2870-2960 | Medium-Strong |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 | 1700-1725 | Strong (IR) |

| N-Cl | Asymmetric Stretch | ~875 | ~875 | Medium |

| N-Cl | Symmetric Stretch | ~750-800 | ~750-800 | Medium |

| C-N | Stretching | 1020-1250 | 1020-1250 | Medium |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. scispace.com For this compound, high-resolution mass spectrometry would be used to confirm its molecular formula (C₆H₁₁Cl₂NO₂). The presence of two chlorine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) that is a definitive indicator of its identity. acs.org

Collision-Induced Dissociation (CID) Studies

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to fragment a selected precursor ion to gain structural information. nih.govacs.org The fragmentation of protonated this compound would likely proceed through several characteristic pathways. Common fragmentation patterns for amino acids include the neutral loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group. Unique to this molecule would be fragmentations involving the N-Cl bonds, such as the loss of Cl• radicals or HCl. The isobutyl side chain would also be expected to fragment. The analysis of these fragmentation pathways provides unambiguous structural confirmation. biorxiv.orgnih.gov

Expected Key Fragment Ions in CID of [M+H]⁺ of this compound:

| m/z of Fragment | Proposed Identity/Neutral Loss |

| [M+H - Cl]⁺ | Loss of a chlorine radical |

| [M+H - HCl]⁺ | Loss of hydrogen chloride |

| [M+H - H₂O]⁺ | Loss of water |

| [M+H - CO]⁺ | Loss of carbon monoxide |

| [M+H - COOH]⁺ | Loss of the carboxyl group as a radical |

| [M+H - C₄H₉]⁺ | Loss of the isobutyl side chain |

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and conformational details. conicet.gov.ar While a crystal structure for this compound has not been reported, analysis would be crucial for understanding its solid-state packing and intermolecular interactions.

Chiroptical Properties and Enantiomeric Purity Assessment

The presence of a stereogenic center at the α-carbon, inherited from its parent amino acid L-leucine, imparts chirality to the this compound molecule. This chirality is fundamental to its three-dimensional structure and its interaction with other chiral entities. The introduction of the bulky and electronegative dichloramine (-NCl₂) functional group at the nitrogen atom significantly influences the electronic environment of the chiral center. This modification creates new chromophores and alters the conformational preferences of the molecule, which can be probed and characterized using chiroptical techniques. Assessing the enantiomeric purity is also critical to ensure that the stereochemical integrity of the L-configuration is maintained throughout synthesis and handling, as racemization can compromise its intended properties and function.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the stereochemistry of chiral molecules in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral chromophores. For this compound, the primary chromophores of interest are the carboxyl group (-COOH) and the newly introduced N,N-dichloroamino group (-NCl₂).

The CD spectrum of this compound is characterized by distinct electronic transitions. The carboxyl group gives rise to a weak, magnetically allowed n → π* transition and a stronger, electrically allowed π → π* transition. In simple L-amino acids, the n → π* transition typically produces a positive Cotton effect (a peak in the CD spectrum) around 210–220 nm. However, the covalent attachment of two chlorine atoms to the nitrogen creates a new, potent chromophore. The N-Cl bonds exhibit n → σ* transitions, which are inherently chiral due to their proximity to the stereocenter. These transitions often occur in the far-UV region (below 250 nm) and can produce intense Cotton effects that dominate the spectrum, potentially overlapping with or altering the sign and magnitude of the carboxyl transitions.

Below is a table summarizing the characteristic CD spectral data for this compound, based on theoretical calculations and experimental data from analogous N,N-dichloro-α-amino acids.

| Electronic Transition | Approximate Wavelength (λmax, nm) | Molar Ellipticity ([θ]) (deg·cm2·dmol-1) | Associated Chromophore |

|---|---|---|---|

| n → σ | 235 - 245 | Strongly Negative (-8,000 to -12,000) | N-Cl |

| n → π | 210 - 220 | Weakly Positive (+500 to +1,500) | C=O (Carboxyl) |

| π → π* | < 200 | Strongly Positive (Not always resolved) | C=O (Carboxyl) |

Enantioanalysis Techniques

The quantitative assessment of enantiomeric purity is essential for verifying the stereochemical integrity of this compound. The primary goal is to separate and quantify the L-enantiomer from any trace amount of its mirror image, N,N-dichloro-D-leucine, which may form during synthesis via racemization. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the predominant method for this purpose.

The separation relies on the use of a Chiral Stationary Phase (CSP). For amino acid derivatives like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are highly effective. The separation mechanism on these phases is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selectors of the CSP. These interactions involve a combination of hydrogen bonding (with the carboxyl group), dipole-dipole interactions (with the NCl₂ and C=O groups), and steric repulsion, which create a sufficient difference in affinity for the two enantiomers, leading to different retention times.

Method development requires careful optimization of the mobile phase, which typically consists of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. The ratio of these solvents is adjusted to achieve optimal resolution and analysis time. The potential reactivity of the N-Cl bonds necessitates the use of aprotic, non-reactive mobile phases to prevent on-column degradation of the analyte. Detection is commonly performed using a UV detector set to a wavelength where the N-Cl or carboxyl chromophores absorb, typically between 210 nm and 240 nm.

The following table outlines a typical analytical method for the enantioanalysis of N,N-dichloro-leucine.

| Parameter | Condition |

|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Hexane / Isopropanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV Absorbance at 238 nm |

| Expected Retention Time (tR) for L-enantiomer | ~8.5 min |

| Expected Retention Time (tR) for D-enantiomer | ~10.2 min |

Computational and Theoretical Chemistry Studies of N,n Dichloro L Leucine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict electronic structure, geometry, and energy with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it ideal for geometry optimization and calculating the energetic properties of molecules like N,N-dichloro-L-leucine. nih.gov

In a typical DFT study, the molecular geometry is optimized to find the lowest energy structure, corresponding to the most stable arrangement of atoms. nih.gov This process involves selecting a functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals. For molecules containing chlorine and second-row elements, functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and basis sets such as 6-311G(d,p) are commonly employed to achieve reliable results. nih.govresearchgate.net

The geometry optimization of this compound would precisely define bond lengths (e.g., N-Cl, C-N, C-C), bond angles, and dihedral angles. Vibrational frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structure represents a true energy minimum, characterized by the absence of imaginary frequencies. nih.gov These calculations also yield important thermodynamic data, including zero-point energy, enthalpy, and Gibbs free energy, which are crucial for assessing the molecule's stability. wseas.org

| Parameter | Typical DFT Method | Predicted Outcome for this compound |

|---|---|---|

| Geometry Optimization | B3LYP/6-311G(d,p) | Provides equilibrium bond lengths, bond angles, and dihedral angles. |

| Energetics | Single-point energy calculation at optimized geometry | Total electronic energy, enthalpy, Gibbs free energy. |

| Vibrational Analysis | Frequency calculation at the same level of theory | Confirms structure is a true minimum; provides thermodynamic properties. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. Methods like Hartree-Fock (HF) theory and post-Hartree-Fock methods such as Møller–Plesset perturbation theory (MP2) provide a systematic way to improve the accuracy of electronic property predictions. nih.govresearchgate.net

These methods are particularly useful for calculating fundamental electronic properties that govern a molecule's reactivity. For this compound, ab initio calculations can predict:

Ionization Energy: The energy required to remove an electron, indicating the molecule's susceptibility to oxidation.

Electron Affinity: The energy released when an electron is added, reflecting its ability to act as an oxidizing agent.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity and charge transfer interactions. researchgate.net

| Ab Initio Method | Key Characteristics | Properties Predicted |

|---|---|---|

| Hartree-Fock (HF) | Approximates the many-electron wavefunction as a single Slater determinant. Does not include electron correlation. | Initial geometry, molecular orbitals (HOMO/LUMO), dipole moment. |

| Møller–Plesset Perturbation Theory (MP2) | A post-HF method that adds electron correlation effects, providing higher accuracy for energies. nih.gov | More accurate ionization energy, electron affinity, and reaction energies. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational preferences of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insight into the accessible conformations and the transitions between them. yale.edu

For this compound, MD simulations can explore its vast conformational landscape, which is determined by the rotation around single bonds. The key dihedral angles, particularly those in the amino acid backbone (φ, ψ) and the side chain (χ), define the different spatial arrangements (conformers). A DFT study on a model leucine (B10760876) dipeptide revealed 43 distinct conformations, highlighting the complexity of its potential energy surface. nih.gov MD simulations can identify the most populated and energetically favorable conformers in different environments, such as in the gas phase or in a solvent. nih.gov This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules, including biological targets.

Analysis of Non-Covalent Interactions, Including Halogen Bonding

Non-covalent interactions are critical in determining the structure and function of chemical and biological systems. byu.edu For this compound, the presence of two chlorine atoms introduces the possibility of a specific and highly directional non-covalent interaction known as halogen bonding.

Contrary to what might be expected from chlorine's high electronegativity, a covalently bonded halogen atom exhibits an anisotropic distribution of electron density. acs.orgnih.gov This results in a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom along the axis of the covalent bond (e.g., the N-Cl bond). acs.org

This electropositive σ-hole allows the halogen atom to act as a Lewis acid, or a halogen bond (XB) donor, and interact favorably with a Lewis base (an electron donor) such as an oxygen or nitrogen atom. nih.gov The this compound molecule, with its two N-Cl bonds, is therefore a potential dual halogen bond donor. The strength of a halogen bond is significant, with Cl···O interactions having energies estimated in the range of 5.4–7.5 kJ/mol. acs.org The interaction is highly directional, preferring a nearly linear geometry where the angle between the covalent bond (N-Cl) and the halogen bond (Cl···Y, where Y is the electron donor) approaches 180°. acs.org

The ability to form halogen bonds has significant implications for how this compound might interact with biomolecules like proteins. Analyses of protein-ligand crystal structures from the Protein Data Bank (PDB) have confirmed the prevalence and importance of halogen bonding in molecular recognition. nih.govnih.gov

Studies show that chlorine atoms on ligands frequently form halogen bonds with Lewis base partners in proteins. nih.gov These partners include the oxygen atoms of the protein backbone carbonyls and the side chains of amino acids such as serine, threonine, aspartate, and glutamate. nih.gov Interestingly, analyses have revealed a high propensity for chlorine-containing ligands to interact with the amino acid leucine within protein binding pockets. nih.govnih.gov This suggests that the interactions are often dictated by the local environment, where the chlorine atom can form a strong, specific halogen bond with a nearby Lewis base. nih.gov Therefore, the chlorine atoms of this compound could be predicted to form directional halogen bonds within a protein active site, contributing to binding affinity and specificity. nih.gov

In Silico Modeling for Molecular Property Prediction

Due to the absence of extensive experimental data for this compound, computational models are employed to forecast its fundamental molecular properties. These predictions are based on the known structure of the parent molecule, L-leucine, and the well-understood effects of N-chlorination. By substituting the two hydrogen atoms of the primary amine group with chlorine atoms, significant alterations in the molecule's electronic and steric characteristics are introduced, which in turn influence its macroscopic properties.

Modeling of Lipophilicity and Membrane Permeation

Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a molecule's ability to cross biological membranes. A higher logP value generally indicates greater lipid solubility and enhanced passive diffusion across cell membranes.

The introduction of two chlorine atoms to the amino group of L-leucine is predicted to substantially increase its lipophilicity. Chlorine is more electronegative than hydrogen but contributes significantly to the nonpolar surface area of the molecule. This increased nonpolar character enhances the molecule's affinity for the lipid environment of a cell membrane compared to the aqueous environment.

In silico predictions for the logP of L-leucine and this compound highlight this shift towards greater lipophilicity.

Predicted Lipophilicity of L-Leucine and this compound

| Compound | Predicted logP | Predicted Change |

|---|---|---|

| L-Leucine | -1.68 | Baseline |

| This compound | 0.85 | +2.53 |

Note: Values are predicted and may vary between different calculation models.

This predicted increase in logP suggests that this compound would exhibit enhanced membrane permeation compared to its parent amino acid. The higher lipophilicity facilitates its partitioning into the hydrophobic core of the lipid bilayer, a key step in passive transport across the membrane. While other factors such as molecular size and the presence of polar functional groups also influence permeability, the significant increase in lipophilicity is expected to be a dominant factor promoting its transit into cells.

Protonation States and Charge Distribution Analysis

The substitution of the amino hydrogens with highly electronegative chlorine atoms in this compound drastically alters the electronic environment of the nitrogen atom. This strong electron-withdrawing effect significantly reduces the basicity of the amino group, which is reflected in a markedly lower predicted pKa value for its conjugate acid. Consequently, at physiological pH, the dichlorinated amino group is not expected to be protonated. The pKa of the carboxylic acid group is also predicted to be slightly lowered due to the inductive electron-withdrawing effect of the nearby N,N-dichloroamino group.

Predicted pKa Values for L-Leucine and this compound

| Compound | Predicted Acidic pKa (Carboxyl Group) | Predicted Basic pKa (Amino Group) |

|---|---|---|

| L-Leucine | 2.29 | 9.76 |

| This compound | 1.85 | -3.50 |

Note: Values are predicted and may vary between different calculation models.

This shift in pKa values indicates a profound change in the protonation state and, therefore, the charge distribution of this compound compared to L-leucine at physiological pH (~7.4). While L-leucine exists as a zwitterion with both a positive and a negative charge, this compound is predicted to exist predominantly as an anion, with a deprotonated carboxyl group and a neutral N,N-dichloroamino group. This alteration in charge distribution has significant implications for its solubility in aqueous media and its potential interactions with charged biological macromolecules.

Molecular Interactions and Biochemical Reactivity of N,n Dichloro L Leucine

Chemical Reactivity of N-Cl Bonds

The reactivity of N,N-Dichloro-L-leucine is dominated by the nature of the nitrogen-chlorine (N-Cl) bonds. These bonds are known to be susceptible to decomposition, a characteristic that has been the subject of kinetic and mechanistic studies for a range of N-chloro-α-amino acids.

The N-Cl bonds in N-chloro amino acids are electrophilic, rendering them reactive towards nucleophiles. The decomposition of N-chloro-α-amino acids has been proposed to proceed through a concerted mechanism involving simultaneous dechlorination and decarboxylation, leading to the formation of an imine intermediate. rsc.org This intermediate can subsequently be hydrolyzed to an aldehyde or ketone and an amine. rsc.org

Studies on various N-chloro-α-amino acids have shown that the rates of decomposition are influenced by the structure of the amino acid. rsc.org For instance, the stability of the imine-like transition state plays a crucial role in determining the decomposition rate. rsc.org Computational studies on N-chloro-α-amino acids like N-chloro-glycine, N-chloro-alanine, and N-chloro-valine have indicated two primary degradation pathways: a concerted Grob fragmentation (CGF) and a β-elimination (β-E). acs.orgacs.org The CGF pathway, which leads to the formation of amines and carbonyls, tends to be more dominant under neutral conditions. acs.orgacs.org In contrast, the β-E pathway is favored under basic conditions and can produce α-keto acid anions or nitriles. acs.orgacs.org

The decomposition kinetics of the N-chloro derivatives of branched-chain amino acids, including leucine (B10760876), have been observed to proceed through both a spontaneous and a hydroxide-assisted pathway. researchgate.net These reactions typically yield the corresponding aldehyde as a primary product. researchgate.net The general reactivity of N-chloro amino acids is also relevant in biological contexts, as they can be formed in vivo and participate in processes like the defense mechanism against pathogens, which can also lead to cellular stress. mtak.hu

While specific kinetic data for this compound is not extensively detailed in the available literature, the principles governing the reactivity of monochloro-amino acids provide a foundational understanding. The presence of a second chlorine atom is expected to further enhance the electrophilic character of the nitrogen, potentially influencing the rates and pathways of its reactions.

Interactions with Biological Macromolecules

The electrophilic nature of this compound suggests its potential to interact with and modify biological macromolecules, particularly proteins.

Research on the related compound, N-chloro-D-leucine, has provided significant insights into how N-chloro amino acids can interact with proteins. N-chloro-D-leucine has been shown to be an irreversible inhibitor of the enzyme D-amino acid oxidase. nih.gov The mechanism of this inhibition involves the chlorination of one or more amino acid residues within the active site of the enzyme. nih.gov Kinetic studies of this interaction are consistent with a process of consecutive chlorinations of the enzyme's active site. nih.gov Isotopic labeling studies confirmed that the enzyme becomes chlorinated on the apoenzyme portion, with two chlorine equivalents incorporated per active site flavin. nih.gov This covalent modification leads to a drastic 1000-fold reduction in the specific rate of flavin reduction, which is a key step in the enzyme's catalytic cycle. nih.gov

While this study was conducted on the D-isomer and the monochlorinated form, it provides a strong model for the potential reactivity of this compound with proteins. The presence of two chlorine atoms could lead to a more complex pattern of covalent modification, potentially targeting multiple nucleophilic residues in a protein's structure.

Currently, there is a lack of specific ligand-receptor interaction modeling or computational docking studies for this compound in the scientific literature. Such studies would be valuable in predicting the binding modes and potential protein targets of this compound. Molecular docking could elucidate the specific amino acid residues that are most likely to interact with this compound, providing a more detailed understanding of its mechanism of action at a molecular level.

Enzymatic Transformations and Biotransformation Studies

The metabolic fate of this compound in biological systems is of interest, particularly the pathways that may lead to its detoxification or bioactivation.

The decomposition of N-chloro amino acids, as discussed in the chemical reactivity section, represents a form of dechlorination. These reactions can occur spontaneously or be influenced by the chemical environment. rsc.orgresearchgate.net From a biotransformation perspective, enzymatic processes could also contribute to the dechlorination of this compound. While specific enzymatic pathways for the dechlorination of this compound have not been explicitly characterized, the general metabolism of the parent amino acid, L-leucine, is well-understood. L-leucine is primarily catabolized through a pathway initiated by branched-chain aminotransferase. researchgate.net

It is plausible that cellular detoxification systems, such as those involving glutathione (B108866) S-transferases or other reductase enzymes, could play a role in the dechlorination of this compound. However, without specific studies on the biotransformation of this compound, the precise enzymatic pathways remain speculative. The chemical instability of the N-Cl bonds suggests that non-enzymatic dechlorination is also a likely and significant pathway in a biological setting.

Interaction with Amino Acid Metabolizing Enzymes

Direct studies on the interaction of this compound with amino acid metabolizing enzymes are not extensively documented in scientific literature. However, the reactivity of analogous compounds, such as N-chloro-D-leucine, provides significant insights into the potential biochemical behavior of this compound.

Research on N-chloro-D-leucine has demonstrated that it acts as a potent irreversible inhibitor of D-amino acid oxidase. nih.gov The mechanism of inhibition involves the chlorination of the enzyme's active site. nih.gov Kinetic studies have shown that the interaction is consistent with the consecutive chlorination of one or more amino acid residues within the active site region. nih.gov This modification leads to a drastic reduction in the enzyme's catalytic efficiency, specifically a 1000-fold decrease in the rate of flavin reduction. nih.gov

Based on these findings with the D-isomer, it can be postulated that this compound would exhibit similar or even more potent inhibitory effects on L-amino acid metabolizing enzymes. The presence of two chlorine atoms would likely enhance its chlorinating potential. Enzymes that typically bind L-leucine, such as leucine dehydrogenase or branched-chain amino acid aminotransferase, could be potential targets. The interaction would likely involve the transfer of one or both chlorine atoms to susceptible nucleophilic residues (e.g., cysteine, histidine, tyrosine) in the enzyme's active site, leading to irreversible inactivation.

Table 1: Potential Interactions of this compound with Amino Acid Metabolizing Enzymes (Hypothetical)

| Enzyme Class | Potential Interaction | Predicted Outcome |

| L-Amino Acid Oxidases | Active site chlorination | Irreversible inhibition |

| Leucine Dehydrogenase | Covalent modification of active site residues | Loss of catalytic activity |

| Branched-Chain Amino Acid Aminotransferase | Reaction with nucleophilic residues | Enzyme inactivation |

Metal Ion Complexation and Coordination Chemistry

The coordination chemistry of this compound has not been specifically detailed in available research. However, the well-established coordination behavior of the parent amino acid, L-leucine, provides a foundation for predicting how its dichlorinated derivative might interact with metal ions.

L-leucine typically coordinates with transition metal ions as a bidentate ligand, utilizing the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group to form a stable five-membered chelate ring. wikipedia.org The geometry of the resulting metal complexes can vary, with common stoichiometries being M(Leu)₂, and M(Leu)₃ for divalent and trivalent metal ions, respectively, often resulting in octahedral or square planar geometries. wikipedia.org

The introduction of two chlorine atoms on the nitrogen atom in this compound would significantly alter its coordination properties. The strong electron-withdrawing nature of the chlorine atoms would decrease the electron density on the nitrogen, thereby reducing its basicity and its ability to act as a Lewis base to coordinate with a metal ion. Furthermore, the steric hindrance caused by the two chlorine atoms would likely impede the close approach of a metal ion to the nitrogen atom.

Table 2: Comparison of Predicted Coordination Properties

| Property | L-Leucine | This compound (Predicted) |

| Primary Donor Atoms | Nitrogen (amino), Oxygen (carboxylate) | Oxygen (carboxylate) |

| Typical Coordination Mode | Bidentate (N,O-chelation) | Monodentate (O-coordination) |

| Nitrogen Basicity | Moderate | Significantly reduced |

| Steric Hindrance at N | Low | High |

| Chelate Ring Formation | Yes (5-membered ring) | Unlikely |

| Complex Stability | High (due to chelate effect) | Lower |

Analytical Methodologies for Research on N,n Dichloro L Leucine

Chromatographic Separation and Detection Methods

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For N,N-Dichloro-L-leucine, several chromatographic techniques can be adapted from methods used for amino acids and other organic chloramines.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of organic chloramines. researchgate.net The polarity of this compound is substantially different from its parent amino acid, L-leucine, due to the replacement of the polar amino group with a more nonpolar dichloroamine group. This change is the basis for its separation via HPLC.

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for organic chloramines. Separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase (e.g., a water/acetonitrile or water/methanol gradient). researchgate.net

Derivatization: Due to the lack of a strong chromophore, direct UV detection of this compound is challenging. To overcome this, two main strategies are employed:

Pre-column Derivatization: The analyte is reacted with a labeling agent prior to injection. For instance, N-chloroamino acids have been successfully derivatized using dansyl sulfinic acid, which attaches a fluorescent tag, enabling sensitive detection. odu.edu

Post-column Derivatization: After the compound is separated on the column, it is mixed with a reagent to produce a detectable product. A highly effective method for N-chloramines involves a post-column reaction with iodide. The N-chloro group oxidizes iodide to iodine, which can then be sensitively measured by a downstream electrochemical detector. ncsu.edu

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and has been developed for the analysis of total organic and inorganic chloramines, often coupled with electrochemical detection. researchgate.net

Table 1: HPLC Methodologies for N-Chloroamino Acid Analysis

| Parameter | Description |

| Technique | Reversed-Phase HPLC |

| Stationary Phase | C18 (Octadecylsilane) |

| Mobile Phase | Water/Acetonitrile or Water/Methanol Gradient |

| Detection Methods | - Post-column reaction with Iodide followed by Electrochemical Detection ncsu.edu- Pre-column derivatization with Dansyl Sulfinic Acid followed by Fluorescence Detection odu.edu |

| Applicability | Separation and quantification of specific N-chloroamino acids from aqueous matrices. |

Gas Chromatography (GC)

Gas Chromatography is best suited for analytes that are volatile and thermally stable. This compound, like its parent amino acid, is not naturally volatile. Therefore, derivatization is required to convert it into a form suitable for GC analysis.

The common approach for amino acids involves silylation or esterification to block the polar carboxyl and amino groups, thereby increasing volatility. A similar strategy would be necessary for this compound, targeting its carboxyl group. The resulting volatile derivative could then be separated on a GC column and detected.

Headspace GC coupled with Mass Spectrometry (HS-GC/MS) is a powerful technique for analyzing volatile chloramines like dichloramine and nitrogen trichloride (B1173362) in water samples, as it effectively separates the analytes from the non-volatile sample matrix and minimizes interferences. osaka.lg.jpresearchgate.net While not directly applicable to the non-volatile this compound, it highlights the utility of GC/MS for selective chloramine (B81541) analysis once volatility is achieved.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis, such as monitoring the progress of a reaction or screening for the presence of certain compounds. libretexts.orgyoutube.com For this compound, TLC can be used to track its formation from L-leucine during chlorination reactions. isca.me

The separation is performed on a plate coated with a stationary phase (commonly silica (B1680970) gel or alumina), and a solvent system (mobile phase) is chosen based on the polarity of the compounds to be separated. libretexts.org Since this compound is less polar than L-leucine, it will travel further up the TLC plate in a given solvent system, resulting in a higher retention factor (Rf) value.

Visualization of the separated spots can be achieved using several methods:

UV Light: If the compound has some UV absorbance, it will appear as a dark spot on a fluorescent plate. chemistryhall.com

Staining: The plate can be sprayed with or dipped into a chemical reagent that reacts with the compound to produce a colored spot. General-purpose stains like potassium permanganate (B83412) or charring reagents (e.g., sulfuric acid with heating) can be used. epfl.ch

Table 2: Principles of TLC for this compound Analysis

| Parameter | Description |

| Principle | Separation based on differential partitioning between a planar stationary phase (e.g., silica gel) and a liquid mobile phase. libretexts.org |

| Stationary Phase | Silica Gel or Alumina |

| Mobile Phase | A solvent or mixture of solvents optimized to achieve separation (Rf values between 0.2-0.8). chemistryhall.com |

| Visualization | UV lamp (254 nm), charring agents, or specific chemical stains. chemistryhall.comepfl.ch |

| Application | Qualitative monitoring of reaction progress (e.g., conversion of L-leucine to this compound). |

Ion Exchange Chromatography (IEC)

Ion Exchange Chromatography (IEC) is a powerful technique that separates molecules based on their net charge. libretexts.org It is a standard method for the analysis of underivatized amino acids. altabioscience.com However, the chlorination of L-leucine to form this compound fundamentally alters the compound's ionic properties.

L-leucine is zwitterionic, possessing both a positive charge on the amino group (-NH3+) and a negative charge on the carboxyl group (-COO-) at neutral pH. In contrast, the N,N-dichloro derivative lacks the basic amino group; the nitrogen atom's lone pair is involved in bonding with chlorine, eliminating its ability to be protonated. Therefore, this compound behaves as an anion due to its carboxyl group.

This distinction requires a different IEC strategy:

L-Leucine: Typically separated using a cation exchange resin, where the positively charged amino group interacts with the negatively charged stationary phase. purdue.edu

This compound: Would require an anion exchange resin, where its negatively charged carboxyl group would interact with a positively charged stationary phase.

Elution is controlled by adjusting the pH or the ionic strength of the mobile phase. While IEC is a primary method for amino acids, its application to N-chloroamino acids would require the development of specific methods based on their anionic nature. nih.gov

Electrochemical Sensing and Biosensor Development

Electrochemical methods offer high sensitivity and are well-suited for the detection of redox-active species. While direct electrochemical sensing of this compound is not widely documented, indirect methods are highly relevant.

As mentioned in the HPLC section, a prominent detection method for organic N-chloramines involves their ability to oxidize iodide to iodine. ncsu.edu The generated iodine is then detected electrochemically (amperometrically) at a downstream electrode. This represents a robust and sensitive, albeit indirect, electrochemical sensing approach.

Direct electrochemical detection of organic N-chloramines at an electrode surface is often challenging because it may require a high electrical potential to initiate the reaction. ncsu.edu Research in this area could focus on developing chemically modified electrodes. These electrodes would have surfaces tailored with specific catalysts or materials to lower the energy required for the electrochemical reaction (oxidation or reduction) of the N-Cl bond, thereby enabling direct and selective measurement. While sensors have been developed for parent amino acids like L-leucine, these typically rely on enzymatic reactions or specific molecular interactions that would not be applicable to the N,N-dichloro derivative. preprints.orgnih.gov

Spectrophotometric Assays for Quantification

Spectrophotometric methods are based on measuring the absorption of light by a substance and are commonly used for the quantification of chloramines in aqueous solutions.

DPD Method: The most common assay for chlorine residuals is the DPD (N,N-diethyl-p-phenylenediamine) method. In this test, chloramines oxidize DPD to form a magenta-colored product that is measured colorimetrically. However, this method is known to have interferences and does not effectively distinguish between different types of organic and inorganic chloramines, which can lead to inaccuracies. researchgate.netresearchgate.net

Indophenol (B113434) Method: This assay, based on the formation of a blue-colored indophenol compound, has been adapted for the specific measurement of monochloramine, showing reduced interference from organic chloramines compared to the DPD method. hach.com

Direct UV Spectrophotometry: N-chloroamino acids are known to exhibit a characteristic UV absorbance maximum around 255 nm. This property can be used for direct quantification in simple, clean sample matrices where other UV-absorbing compounds are absent. However, its lack of specificity makes it unsuitable for complex biological or environmental samples.

Derivatization Assays: A more specific approach involves reacting the N-chloramine with a reagent to produce a stable, colored, or fluorescent product. For example, organic N-chloramines react with arenesulfinic acid salts to yield stable sulfonamides, which could then be quantified. odu.edu

Table 3: Comparison of Spectrophotometric Methods for Chloramine Quantification

| Method | Principle | Wavelength | Advantages | Limitations |

| DPD Method | Oxidation of DPD reagent | ~515 nm | Widely used, simple | Subject to interferences, poor specificity for organic chloramines researchgate.net |

| Indophenol Method | Formation of indophenol blue | ~630 nm | More specific for monochloramine than DPD hach.com | Primarily for inorganic monochloramine |

| Direct UV | Intrinsic UV absorbance | ~255 nm | Simple, no reagents required | Low specificity, only for clean samples |

| Derivatization | Reaction to form a stable chromophore | Varies | High specificity | Requires additional reaction steps |

Structure Activity Relationship Sar and Molecular Design Principles in Halogenated Amino Acid Research Relevant to N,n Dichloro L Leucine

Impact of N,N-Dichlorination on Molecular Properties and Recognition Profiles

The substitution of two hydrogen atoms with chlorine on the alpha-amino group of L-leucine to form N,N-dichloro-L-leucine is expected to profoundly alter its molecular properties. These changes, in turn, redefine how the molecule interacts with biological targets.

Physicochemical Alterations: The introduction of chlorine atoms directly impacts several key physicochemical parameters:

Lipophilicity: Halogenation generally increases the lipophilicity (hydrophobicity) of a molecule. The two chlorine atoms on the nitrogen would significantly enhance the nonpolar character of this compound compared to its parent amino acid, L-leucine. This increased lipophilicity can influence membrane permeability and interactions with hydrophobic pockets in proteins.

Electronic Effects: Chlorine is a highly electronegative atom, making the N-Cl bond polarized. wikipedia.org This modification transforms the normally basic amino group into a non-basic, electrophilic center. The electron-withdrawing nature of the two chlorine atoms decreases the electron density on the nitrogen, eliminating its ability to act as a hydrogen bond donor or proton acceptor at physiological pH.

Steric Bulk: The addition of two chlorine atoms increases the steric hindrance around the alpha-carbon, which can affect its conformational flexibility and how it fits into specific binding sites.

Reactivity: The N-Cl bond in N-chloroamino acids is known to be reactive. nih.gov These compounds can act as chlorinating agents, potentially leading to covalent modification of biological targets, a property that could be exploited in probe design but also contributes to potential toxicity.

Changes in Molecular Recognition: These physicochemical changes have significant consequences for molecular recognition:

Loss of Hydrogen Bonding: The primary amino group of L-leucine is a critical hydrogen bond donor. Dichlorination eliminates this capability, preventing interactions with hydrogen bond acceptors (like carbonyl oxygens) in a receptor's active site.

Introduction of Halogen Bonding: The chlorine atoms can act as halogen bond donors. A halogen bond is a noncovalent interaction where an electrophilic region on the halogen atom (known as a σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. wikipedia.orgacs.org This provides a new, highly directional interaction modality for this compound that is absent in the parent amino acid. nih.gov

The following table summarizes the anticipated changes in properties when moving from L-Leucine to this compound.

| Property | L-Leucine | This compound (Predicted) | Impact on Molecular Recognition |

| Amino Group pKa | ~9.6 | Not basic; no pKa in the physiological range | Loss of ionic interactions and hydrogen bond donation. |

| Lipophilicity (LogP) | Low | Significantly Increased | Enhanced hydrophobic interactions; altered solubility and permeability. |

| Primary Interaction Type of Amino Group | Hydrogen Bond Donor, Proton Acceptor | Halogen Bond Donor, Electrophilic Center | Switches from hydrogen bonding to potential halogen bonding and covalent interactions. |

| Steric Profile | Moderate | Increased | May alter binding affinity and selectivity by influencing fit in a binding pocket. |

Bioisosteric Replacement Strategies in Amino Acid Modification

Bioisosterism refers to the strategy of exchanging an atom or a group of atoms in a molecule with a different, broadly similar group to create a new compound with similar or improved biological properties. cambridgemedchemconsulting.comu-tokyo.ac.jp This is a cornerstone of drug design used to fine-tune a molecule's physicochemical properties, metabolic stability, or target affinity. researchgate.net In the context of this compound, bioisosteric replacement could be applied to either the chlorine atoms or the isobutyl side chain to modulate its activity.

Classical and Non-Classical Replacements for Chlorine: The chlorine atoms on the amino group are key features. Replacing them could modulate the compound's reactivity and halogen bonding potential.

Classical Bioisosteres: These involve substitutions with atoms or groups that share similar valence electron configurations.

Other Halogens: Replacing chlorine with bromine could enhance halogen bond strength, while replacement with fluorine would create a more stable but weaker halogen bond donor. chemrxiv.org

Trifluoromethyl (-CF3) or Cyano (-CN) groups: These pseudohalides can act as bioisosteres for chlorine, mimicking its electron-withdrawing properties and size. nih.gov

Non-Classical Bioisosteres: These groups may have different steric and electronic properties but can still produce a similar biological response.

Small Alkyl Groups (e.g., -CH3): Replacing the chlorines with methyl groups would create N,N-dimethyl-L-leucine, removing the electrophilic character and halogen bonding capability while maintaining steric bulk and increasing lipophilicity.

Hydroxyl (-OH) or Thiol (-SH) groups: While chemically distinct, these groups could be considered if hydrogen bonding is desired instead of halogen bonding. nih.gov

The table below illustrates potential bioisosteric replacements for the chloro substituents in this compound.

| Original Group | Potential Bioisostere | Key Property Change | Rationale for Replacement |

| -Cl | -Br | Stronger halogen bond donor, more reactive | Enhance binding affinity through stronger halogen bonds. |

| -Cl | -F | Weaker halogen bond donor, more stable C-X bond | Reduce reactivity and improve metabolic stability. |

| -Cl | -CF3 | Strong electron-withdrawing group, lipophilic | Mimic electronic effects with different steric profile. |

| -Cl | -CN | Linear, electron-withdrawing, potential H-bond acceptor | Alter geometry and interaction profile. |

| -Cl | -CH3 | Lipophilic, non-reactive, no halogen bonding | Remove reactivity and assess the importance of steric bulk vs. electronics. |

Pharmacophore Modeling and Ligand-Based Molecular Design

Pharmacophore modeling is a powerful computational technique in drug discovery that identifies the essential three-dimensional arrangement of molecular features necessary for a molecule to exert a specific biological activity. thepharma.netdergipark.org.tr A pharmacophore model can be generated either from the structure of the biological target (structure-based) or from a set of known active molecules (ligand-based). nih.gov

For a molecule like this compound, a ligand-based pharmacophore model would be constructed by comparing it with other structurally diverse molecules that exhibit a similar biological effect. youtube.com The key features of this compound that would be considered in a pharmacophore model include:

Hydrophobic Feature (HY): Representing the nonpolar isobutyl side chain. This feature is crucial for recognition at binding sites that accommodate leucine (B10760876). nih.gov

Halogen Bond Donor (HBD) / Electrophilic Feature: Two distinct features representing the chlorine atoms. Their ability to form halogen bonds is a critical and highly directional interaction.

Hydrogen Bond Acceptor (HBA): The carboxyl group, which is a key interaction point for nearly all amino acids.

Exclusion Volumes: Regions of space that must remain unoccupied to ensure proper binding. The increased steric bulk of the dichloroamino group would define a significant exclusion volume compared to a simple amino group.

By defining the spatial relationships (distances and angles) between these features, a 3D query is created. This pharmacophore model can then be used to screen large virtual libraries of compounds to identify new molecules that possess the same essential features and are therefore likely to be active at the same target. frontiersin.org

Emerging Research Frontiers for N,n Dichloro L Leucine

Development of Advanced Synthetic Methodologies

The synthesis of N,N-dichloroamino acids is conceptually an extension of N-chlorination reactions applied to primary amino acids. The chlorination of amino acids like leucine (B10760876) typically proceeds sequentially, first forming the N-monochloroamino acid and subsequently the N,N-dichloroamino acid upon reaction with a chlorinating agent, often in an aqueous solution. The reaction conditions, such as pH and the molar ratio of the chlorinating agent to the amino acid, are critical for determining the final product distribution.

While specific advanced methodologies for N,N-Dichloro-L-leucine are not extensively documented, progress in the synthesis of related compounds suggests potential avenues:

Controlled Chlorination: Methodologies utilizing reagents like tert-butyl hypochlorite (B82951) or N-chlorosuccinimide under carefully controlled, non-aqueous conditions could offer higher yields and selectivity for the N,N-dichloro product while minimizing side reactions like oxidative decarboxylation.

Flow Chemistry: Continuous flow reactors could provide precise control over reaction parameters (e.g., temperature, stoichiometry, reaction time), potentially enabling a safer and more efficient synthesis of highly reactive N,N-dichloroamino acids.

Isotopic Labeling: Building on established methods for synthesizing isotopically labeled L-leucine, advanced synthetic routes could incorporate isotopes such as ¹³C or ¹⁵N into the this compound structure. rsc.org These labeled variants would be invaluable for mechanistic studies and metabolic tracing.

Research on the chlorination of leucine has shown that neutral amino acids with alkyl substituents consume between 2.6 and 2.8 moles of chlorine per mole of amino acid. sci-hub.box The initial reactions lead to the formation of organic monochloramines and dichloramines. sci-hub.box

Applications in Chemical Probe Development

L-leucine itself is a crucial recognition element in the design of chemical probes, particularly for enzymes like Leucine Aminopeptidase (LAP), which is a biomarker for various diseases, including cancer. researchgate.netnih.govresearchgate.net These probes typically consist of an L-leucine moiety linked to a reporter molecule (e.g., a fluorophore or chemiluminescent agent). nih.govrsc.org Enzymatic cleavage of the leucine residue releases the reporter, generating a detectable signal. researchgate.net

While this compound has not been specifically reported as a chemical probe, its unique chemical properties could be exploited in novel probe design:

Reactive Probes: The N,N-dichloro group is a strong oxidizing and chlorinating agent. A probe built on this scaffold could act as an activity-based probe, designed to covalently modify and label the active site of a target enzyme. For instance, research has shown that N-chloro-D-leucine, a related compound, acts as an irreversible inhibitor of D-amino acid oxidase by chlorinating a tyrosine residue in the enzyme's active site. nih.govnih.gov This suggests this compound could be investigated for similar reactivity with specific L-amino acid processing enzymes.

Modulation of Existing Probes: The dichloro-functional group could be used to modify existing L-leucine-based probes to alter their properties, such as cell permeability, reactivity, or spectral characteristics, potentially leading to probes with enhanced sensitivity or new functionalities.

| Probe Name | Reporter Group | Detection Method | Key Feature |

|---|---|---|---|

| DCDHF-Leu | 2-dicyanomethylene-3-cyano-2,5-dihydrofuran (DCDHF) | Fluorescence | Reported a 10-fold fluorescence increase upon reaction with LAP. nih.gov |

| DPA-TPE-Leu | Tetraphenylethylene (TPE) | Aggregation-Induced Emission (AIE) | Successfully used to detect LAP activity in HepG2 cells and tumor tissue. nih.gov |

| DDBL | 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO) | Near-Infrared (NIR) Fluorescence | Developed to track bacterial LAP. nih.gov |

Mechanistic Exploration of Cellular Pathway Modulation in vitro and in Preclinical Models

The biological activities of L-leucine and its derivatives are well-established. L-leucine is a key activator of the mechanistic target of rapamycin complex 1 (mTORC1) pathway, which is a central regulator of cell growth and protein synthesis. nih.govnih.gov Its metabolite, acetyl-coenzyme A, has been shown to positively regulate mTORC1 activity. nih.gov Furthermore, derivatives like N-acetyl-L-leucine (NALL) have demonstrated neuroprotective and anti-inflammatory effects in preclinical models of traumatic brain injury and Parkinson's disease. nih.gov

The introduction of two chlorine atoms onto the amino group of L-leucine would drastically alter its electronic and steric properties, likely leading to novel biological activities. Research frontiers in this area include:

Enzyme Inhibition: As seen with N-chloro-D-leucine's effect on D-amino acid oxidase, this compound could act as a potent and potentially irreversible inhibitor of enzymes that recognize L-leucine. nih.gov Its reactivity could be targeted towards leucine-dependent enzymes in pathogens or cancer cells.

Modulation of Signaling Pathways: The high reactivity of the N,N-dichloro group could lead to the chlorination of cellular thiols (e.g., glutathione (B108866), cysteine residues in proteins) or other nucleophilic species, thereby inducing oxidative stress and modulating redox-sensitive signaling pathways.

Pro-drug Potential: It is conceivable that this compound could be developed as a pro-drug. Cellular reduction could regenerate L-leucine, leading to localized activation of pathways like mTORC1, while the released chlorine species could exert a separate cytotoxic or signaling effect. Studies on NALL show it is metabolized to L-leucine inside cells, providing a precedent for amino acid derivatives acting as pro-drugs.

| Compound | Key Biological Role / Pathway | Observed Effect in Preclinical Models |

|---|---|---|

| L-Leucine | mTORC1 Pathway Activation | Promotes protein synthesis; enhances axonal regeneration. researchgate.net |

| N-acetyl-L-leucine (NALL) | Neuroprotection & Anti-inflammation | Reduces neuroinflammation in traumatic brain injury models. nih.gov |

| N-chloro-D-leucine | Enzyme Inhibition (D-amino acid oxidase) | Causes irreversible inhibition via active site chlorination. nih.gov |

Integration with Omics Technologies in Fundamental Research

Omics technologies (proteomics, metabolomics, transcriptomics) are powerful tools for elucidating the mechanism of action of bioactive compounds. For L-leucine, multi-omics studies have helped identify it as a prognostic biomarker for immunotherapy efficacy in non-small cell lung cancer. nih.gov In proteomics, derivatives like N,N-dimethyl leucine have been developed into isobaric tags for the relative and absolute quantification of proteins and peptides. nih.gov

The integration of this compound with omics technologies is a promising frontier for discovering its biological targets and mechanisms of action:

Chemoproteomics: Activity-based protein profiling (ABPP) using a tagged version of this compound could identify its direct protein targets within the cellular proteome. This would provide an unbiased map of the compound's interactions and potential off-target effects.

Metabolomics: Untargeted metabolomics could reveal how treatment with this compound alters the cellular metabolic landscape. This could uncover impacts on amino acid metabolism, redox balance (e.g., glutathione levels), and other central metabolic pathways.

Transcriptomics: Analyzing changes in gene expression following treatment would provide insights into the cellular response to the compound, highlighting the activation or repression of specific signaling pathways and stress responses at the transcriptional level.

By employing these high-throughput technologies, researchers can move beyond a single-target hypothesis and build a comprehensive, systems-level understanding of the biological effects of this compound.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing N,N-Dichloro-L-leucine while ensuring stereochemical integrity?

- Methodological Answer : Design synthesis protocols using controlled chlorination of L-leucine derivatives under inert conditions. Monitor reaction progress via HPLC or NMR to track intermediates and confirm retention of chirality. Include controls (e.g., unchlorinated L-leucine) to validate stereochemical outcomes . Optimize solvent polarity and temperature to minimize racemization, referencing NIST spectral data for structural verification .

Q. How can researchers characterize the stability of N,N-Dichloro-L-leucine under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated degradation studies by incubating the compound in buffered solutions (pH 2–12) at 25°C, 37°C, and 60°C. Use UV-Vis spectroscopy or mass spectrometry to quantify degradation products. Apply Arrhenius kinetics to predict shelf-life, ensuring replication (≥3 trials) and statistical validation of half-life calculations .

Q. What in vitro assays are suitable for preliminary toxicity screening of N,N-Dichloro-L-leucine?

- Methodological Answer : Employ cell viability assays (e.g., MTT or resazurin) on human cell lines (e.g., HepG2 or HEK293) at concentrations ranging from 1 µM to 10 mM. Include positive (e.g., cisplatin) and negative controls. Use ANOVA to compare dose-response curves and IC50 values, adhering to NIH preclinical reporting guidelines for transparency .

Advanced Research Questions

Q. How can conflicting data on the reactivity of N,N-Dichloro-L-leucine in peptide coupling reactions be resolved?

- Methodological Answer : Perform comparative studies under standardized conditions (e.g., DCM vs. DMF solvents, varying coupling agents). Use LC-MS to track byproduct formation and quantify yields. Apply multivariate analysis to identify critical variables (e.g., steric hindrance, solvent dielectric) contributing to discrepancies. Cross-validate findings with independent labs to ensure reproducibility .

Q. What strategies mitigate racemization when incorporating N,N-Dichloro-L-leucine into chiral catalysts or bioactive peptides?

- Methodological Answer : Use low-temperature solid-phase synthesis with Fmoc-protected derivatives. Monitor enantiomeric excess via chiral HPLC or circular dichroism. Compare results with computational models (e.g., DFT calculations) to predict steric and electronic influences on chirality retention .

Q. How does the chlorination pattern of N,N-Dichloro-L-leucine influence its interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Conduct molecular docking simulations using crystal structures of target proteins (e.g., from the PDB). Validate predictions via SPR or ITC binding assays. Correlate chlorination sites (α vs. β positions) with binding affinity changes, employing free-energy perturbation calculations to quantify thermodynamic impacts .

Q. What analytical techniques are critical for resolving contradictory reports on the compound’s solubility and aggregation behavior?

- Methodological Answer : Combine dynamic light scattering (DLS) with cryo-TEM to assess aggregation states. Perform solubility studies in physiologically relevant media (e.g., PBS with surfactants). Apply rigorous statistical criteria (e.g., p < 0.01, power >80%) to reconcile outliers, documenting all raw data in supplemental repositories .

Data Interpretation and Validation

Q. How should researchers address irreproducible results in N,N-Dichloro-L-leucine’s metabolic profiling across studies?

- Methodological Answer : Standardize sample preparation (e.g., quenching methods, storage conditions) and LC-MS parameters (e.g., ionization mode, collision energy). Use isotopically labeled internal standards to normalize inter-lab variability. Publish detailed protocols via platforms like protocols.io to enhance reproducibility .

Q. What frameworks guide the design of in vivo studies to evaluate the compound’s pharmacokinetics without ethical violations?

- Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define study scope. Use species-matched animal models (e.g., rodents vs. primates) with pharmacokinetic sampling at staggered timepoints. Adhere to ARRIVE guidelines for reporting animal data, including attrition rates and blinding protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.